molecular formula C6H2BrFN2 B1383075 5-Bromo-2-fluoroisonicotinonitrile CAS No. 1805584-19-3

5-Bromo-2-fluoroisonicotinonitrile

Cat. No. B1383075
M. Wt: 201 g/mol
InChI Key: XOHQEYJHTALMSK-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoroisonicotinonitrile is a chemical compound with the molecular formula C6H2BrFN2 . It has an average mass of 200.996 Da and a monoisotopic mass of 199.938538 Da .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoroisonicotinonitrile consists of a pyridine ring with bromine and fluorine substituents, and a nitrile group .


Physical And Chemical Properties Analysis

5-Bromo-2-fluoroisonicotinonitrile has a predicted boiling point of 221.5±35.0 °C and a predicted density of 1.81±0.1 g/cm3 .

Scientific Research Applications

Chemoselective Functionalization

The chemoselective functionalization of related halopyridines has been extensively studied, demonstrating the utility of such compounds in organic synthesis. For instance, 5-bromo-2-chloro-3-fluoropyridine has been shown to undergo catalytic amination, chemoselective substitution, and selective SNAr conditions to achieve specific halogen substitutions, indicating the potential of similar compounds like 5-Bromo-2-fluoroisonicotinonitrile in targeted chemical reactions (Stroup et al., 2007).

Synthesis and Characterization

Detailed synthetic pathways and characterization techniques are critical in the study and application of such chemicals. For example, the synthesis of 5-Bromo-nicotinonitrile through a series of reactions, characterized by FT-IR and 1H NMR, highlights the importance of methodical synthesis and analytical techniques, which are also applicable to the study of 5-Bromo-2-fluoroisonicotinonitrile (Chen Qi-fan, 2010).

Versatile Synthesis for Medicinal Chemistry

The versatile synthesis of halopyridines, such as the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid and its application in creating disubstituted fluoropyridines and pyridones, underscores the potential of 5-Bromo-2-fluoroisonicotinonitrile in medicinal chemistry for the development of novel compounds (Sutherland & Gallagher, 2003).

Application in Radiofluorination

The use of related fluoropyridines in radiosynthesis, such as the creation of 2-amino-5-[18F]fluoropyridines for medical imaging or therapeutic applications, indicates the possible use of 5-Bromo-2-fluoroisonicotinonitrile in developing novel radiolabeled compounds for diagnostic or therapeutic purposes (Pauton et al., 2019).

Safety And Hazards

Safety data for 5-Bromo-2-fluoroisonicotinonitrile suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate protective equipment and stored in a well-ventilated place .

Future Directions

5-Bromo-2-fluoroisonicotinonitrile is likely to continue being used in research and development, particularly as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

5-bromo-2-fluoropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHQEYJHTALMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoroisonicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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